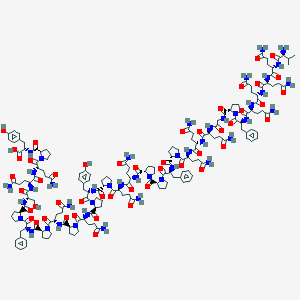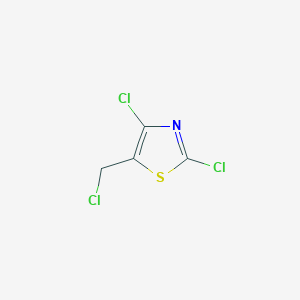
Methyl-12-Oxooctadecanoat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 12-oxooctadecanoate involves methylene transfer reactions, where substrates like methyl 9,10- and 9,12-dioxooctadecanoate are converted to their corresponding methyl 2,2′-bioxiran-2-yl-octadecanoate derivatives. Techniques such as nuclear magnetic resonance (NMR) are utilized to characterize the methylene protons and carbons in the synthesized compounds, indicating the specificity of the reactions involved (Jie & Zheng, 1988).
Molecular Structure Analysis
The molecular structure of methyl 12-oxooctadecanoate is investigated through methods such as 13C NMR spectroscopy, revealing the significant effects of substituents on its structure. These studies help in understanding the molecular configuration and the impact of various functional groups on the compound's properties (Tulloch, 1977).
Chemical Reactions and Properties
Methyl 12-oxooctadecanoate undergoes various chemical reactions, including epoxidation and autoxidation processes. These reactions not only transform the compound into different derivatives but also help in studying the reactivity and stability of the fatty acid esters it comprises. The formation of cyclic and acyclic compounds from its reactions with BF3-etherate demonstrates the compound's versatile reactivity (Canonica et al., 1969).
Physical Properties Analysis
The physical properties of methyl 12-oxooctadecanoate and its derivatives, such as melting points and spectral behavior, are crucial for their identification and application. Studies focusing on the complete series of methyl epoxyoctadecanoates provide valuable data on their physical characteristics, aiding in the understanding of how structural variations affect these properties (Gunstone & Jacobsberg, 1972).
Chemical Properties Analysis
Investigations into the chemical properties of methyl 12-oxooctadecanoate, such as its oxidation and reduction reactions, highlight the compound's chemical behavior and the potential for creating various derivatives. These studies are instrumental in exploring the functionalities of methyl 12-oxooctadecanoate in different chemical environments and its suitability for applications in synthesis and modification of fatty acids (Doll, Bantchev, & Murray, 2013).
Wissenschaftliche Forschungsanwendungen
Biochemie: Synthese von Tetrazin-Derivaten
Methyl-12-Oxooctadecanoat: wird in der Biochemie zur Synthese neuartiger Verbindungen verwendet. Eine bemerkenswerte Anwendung ist die Herstellung von Methyl-Hexahydro-3-Hexyl-6-Thioxo-1,2,4,5-Tetrazin-3-Undecanoat, einem Hexahydrothioxotetrazin-Fettsäurederivat. Diese Reaktion beinhaltet Thiocarbohydrazid und ist bedeutsam für die Herstellung von Substanzen mit potenziellen biologischen Aktivitäten .
Medizin: Potenzielle therapeutische Anwendungen
Im medizinischen Bereich wurde This compound im Fruchtfleisch von Livistona decipiens identifiziert und zeigt Anti-Hyperlipidämie- und Anti-Ulkus-Aktivitäten. Dies deutet auf sein Potenzial als therapeutisches Mittel zur Behandlung verwandter Gesundheitszustände hin .
Umweltwissenschaften: Umweltfreundliche Anwendungen
Während spezifische Umweltanwendungen von This compound nicht umfassend dokumentiert sind, deutet seine Rolle als langkettige Keto-Fettsäure auf potenzielle Anwendungen bei der Entwicklung umweltfreundlicher Materialien oder Chemikalien hin, die die Umweltbelastung minimieren. Weitere Forschungen könnten seine biologische Abbaubarkeit und seinen Nutzen in Initiativen der grünen Chemie untersuchen .
Materialwissenschaften: Bausteine für die Synthese
This compound: dient als organischer Baustein in der Materialwissenschaft. Seine langkettige Keto-Fettsäurestruktur macht es geeignet für die Synthese komplexer Moleküle, die zur Herstellung neuer Materialien mit gewünschten Eigenschaften für industrielle Anwendungen verwendet werden können .
Lebensmitteltechnologie: Analyse und Qualitätskontrolle
Obwohl direkte Anwendungen von This compound in der Lebensmitteltechnologie nicht gut dokumentiert sind, werden ähnliche Fettsäuremethylester häufig zur Qualitätskontrolle in Lebensmittelprodukten analysiert. Sie können als Marker für den Nachweis von Verfälschungen oder die Bestimmung des Nährstoffgehalts von Lebensmitteln dienen .
Industrielle Anwendungen: Chemische Herstellung
In industriellen Umgebungen kann This compound ein wertvolles Zwischenprodukt in chemischen Herstellungsprozessen sein. Seine Reaktionen und Derivate können zur Herstellung einer Vielzahl von kommerziellen Produkten beitragen, von Schmierstoffen bis hin zu Tensiden, was seine Vielseitigkeit in der Industriechemie unterstreicht .
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 12-oxooctadecanoate is a long-chain keto fatty acid
Mode of Action
It is known to react with hydrazoic acid
Result of Action
Methyl 12-oxooctadecanoate has been reported to have anti-hyperlipidemic and anti-ulcer activities . This suggests that the compound may have effects at the molecular and cellular levels that contribute to these activities.
Eigenschaften
IUPAC Name |
methyl 12-oxooctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSPEBNRFAFNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178492 | |
| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2380-27-0 | |
| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the reactivity of Methyl 12-oxooctadecanoate with hydrazoic acid?
A1: Research indicates that Methyl 12-oxooctadecanoate reacts with hydrazoic acid (HN3) to yield an isomeric mixture of amide derivatives rather than the intended acyclic tetrazoles []. This reaction, even when conducted for extended periods (four days) or in the presence of sodium azide and catalytic amounts of H2SO4, consistently produced amide derivatives [].
Q2: Are there any alternative reaction pathways for Methyl 12-oxooctadecanoate with hydrazoic acid that have been explored?
A2: Yes, attempts to steer the reaction towards tetrazole formation by introducing large amounts of methanol were unsuccessful, still resulting in the formation of amide derivatives []. This suggests a strong tendency of Methyl 12-oxooctadecanoate to undergo amide formation under these reaction conditions.
Q3: Have any derivatives of Methyl 12-oxooctadecanoate been synthesized and characterized?
A3: Yes, researchers have successfully synthesized thiazolidinones [] and dithiolanes [] as derivatives of keto fatty acids, which includes Methyl 12-oxooctadecanoate. These derivatives have been further characterized using mass spectrometry [, ]. This highlights the potential for derivatizing Methyl 12-oxooctadecanoate to explore its chemical properties and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


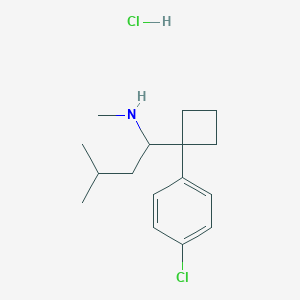



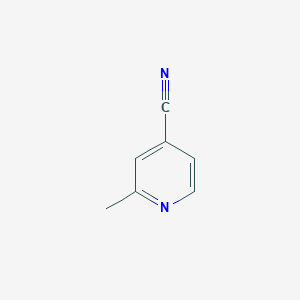
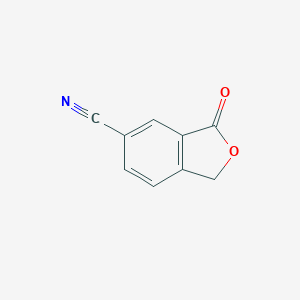
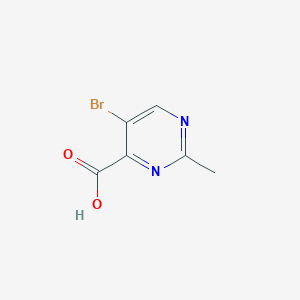

![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B18394.png)


